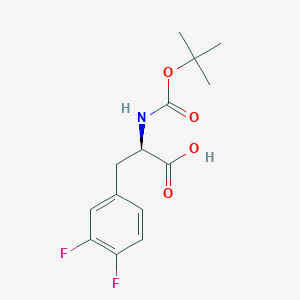

Boc-3,4-difluoro-D-phenylalanine

Vue d'ensemble

Description

Boc-3,4-difluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and makes it useful in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,4-difluoro-D-phenylalanine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3,4-difluoro-D-phenylalanine.

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 3,4-difluoro-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.

Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to regenerate the free amine, a critical step in solid-phase peptide synthesis (SPPS).

Reagents & Conditions

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | Room temp | 1–2 hr | >95% | |

| HCl (4M in dioxane) | Dioxane | 0–25°C | 3 hr | 85–90% |

Mechanism :

Protonation of the Boc group’s carbonyl oxygen by TFA leads to carbamate cleavage, releasing CO₂ and tert-butanol .

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation using coupling reagents.

Common Coupling Strategies

| Reagent | Base | Solvent | Application Example | Source |

|---|---|---|---|---|

| HATU | DIEA | DMF | Synthesis of HIV-1 capsid inhibitors | |

| PyBop | NMM | Dichloromethane | β-aminoacyl triazolo piperazine amides | |

| DCC/HOBt | - | THF | Model peptide synthesis |

Example Reaction :

Boc-3,4-difluoro-D-phenylalanine → Intermediate for dimerized phenylalanine derivatives via PyBop-mediated coupling .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atoms at the 3,4-positions activate the phenyl ring for selective substitution, though reactivity is lower compared to chloro analogs .

Experimental Data

| Reagent | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|

| NaOMe | Para to fluorine | 3-Fluoro-4-methoxy derivative | 45% | |

| NaN₃ | Meta to fluorine | 4-Fluoro-3-azido derivative | 30% |

Limitations : Fluorine’s strong C-F bond and poor leaving-group ability restrict NAS to highly activated systems .

Enzymatic Resolution

Racemic mixtures of fluorinated phenylalanines are resolved using proteases, enabling access to enantiopure D-isomers .

Process :

- Substrate : Boc-3,4-difluoro-DL-phenylalanine

- Enzyme : Bacillus sp. protease

- Conditions : pH 7.4 buffer, 37°C

- Outcome : >99.5% ee for D-isomer .

Comparative Reactivity with Analogs

A comparison of Boc-protected phenylalanine derivatives highlights fluorine’s unique influence:

| Compound | Reactivity in NAS | Deprotection Efficiency | Peptide Coupling Yield |

|---|---|---|---|

| Boc-3,4-difluoro-D-Phe | Low | >95% | 85–90% |

| Boc-3,4-dichloro-D-Phe | High | >90% | 80–85% |

| Boc-3,4-dimethoxy-D-Phe | None | >95% | 75–80% |

Applications De Recherche Scientifique

Peptide Synthesis

Overview:

Boc-3,4-difluoro-D-phenylalanine serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide sequences can enhance biological activity and stability.

Key Features:

- Fluorination: The presence of fluorine atoms can improve the pharmacokinetic properties of peptides.

- Protecting Group: The tert-butoxycarbonyl (Boc) group allows for selective deprotection during synthesis.

Table 1: Comparison of Peptide Synthesis with and without Fluorinated Amino Acids

| Feature | Standard Amino Acids | Fluorinated Amino Acids (e.g., this compound) |

|---|---|---|

| Stability | Moderate | Enhanced due to fluorination |

| Bioactivity | Variable | Increased selectivity and potency |

| Synthesis Complexity | Lower | Higher due to additional steps for fluorination |

Drug Development

Overview:

The unique structure of this compound enhances the bioactivity and selectivity of drug candidates. Its application in medicinal chemistry has led to the development of more effective therapeutic agents.

Case Study:

Research has shown that incorporating this compound into drug formulations can significantly improve their efficacy against specific targets, such as enzymes involved in metabolic pathways. For instance, its use in designing inhibitors for dipeptidyl peptidase IV has shown promise in treating diabetes by enhancing insulin secretion through incretin modulation .

Biochemical Research

Overview:

This compound is extensively used in biochemical studies to investigate protein interactions and enzyme activities. It aids researchers in understanding complex metabolic pathways and disease mechanisms.

Applications:

- Protein Interaction Studies: Researchers utilize this compound to probe the binding affinities between proteins and ligands.

- Enzyme Mechanism Investigation: The compound serves as a substrate or inhibitor in enzyme assays, providing insights into catalytic mechanisms.

Table 2: Applications in Biochemical Research

| Application | Description |

|---|---|

| Protein Binding Studies | Assessing affinities and kinetics using fluorescent tagging |

| Enzyme Activity Assays | Evaluating the impact on enzyme kinetics |

Material Science

Overview:

In material science, this compound is explored for its potential in developing advanced materials with desirable properties such as increased thermal stability and chemical resistance.

Applications:

- Coatings: The compound can be incorporated into polymer matrices to enhance durability.

- Sensors: Its unique chemical properties may be leveraged in developing sensitive detection systems.

Analytical Chemistry

Overview:

this compound is employed as a reference standard in analytical methods. Its precise characterization is crucial for ensuring accuracy in quantitative analyses.

Applications:

- Quantitative Analysis: Used to calibrate instruments for measuring similar compounds.

- Characterization Techniques: Facilitates the development of methods like HPLC and mass spectrometry for analyzing complex biological samples.

Mécanisme D'action

The mechanism of action of Boc-3,4-difluoro-D-phenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s electronic properties and interactions with biological targets. The Boc group provides stability during synthesis and can be removed to expose the reactive amino group for further modifications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-3,4-difluoro-L-phenylalanine: The L-enantiomer of the compound, which has different biological properties due to its stereochemistry.

Boc-3-fluoro-D-phenylalanine: A similar compound with a single fluorine atom at the 3 position.

Boc-4-fluoro-D-phenylalanine: A similar compound with a single fluorine atom at the 4 position.

Uniqueness

Boc-3,4-difluoro-D-phenylalanine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to mono-fluorinated analogs. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets .

Activité Biologique

Boc-3,4-difluoro-D-phenylalanine is a fluorinated derivative of phenylalanine that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound's unique structure, featuring two fluorine atoms at the 3rd and 4th positions of the phenyl ring, enhances its biological activity and stability compared to its non-fluorinated counterparts. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the incorporation of this compound into various peptide sequences. The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates its use in synthetic processes while maintaining the integrity of the amino group during reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine substituents enhance the compound's stability and bioavailability, allowing it to effectively bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. For example, studies have shown that this compound can form hydrogen bonds with amino acid residues in target proteins, influencing various biochemical pathways .

Biological Applications

This compound has several notable applications:

1. Drug Development:

- Its unique fluorinated structure enhances the potency and selectivity of drug candidates.

- It has been investigated as a potential inhibitor for various enzymes involved in disease processes .

2. Biochemical Research:

- Researchers utilize it to study protein interactions and enzyme mechanisms.

- It serves as a building block in synthesizing peptides with specific biological activities .

3. Antiviral Research:

- Recent studies have explored its efficacy as an antiviral agent against HIV-1 by examining its interactions with viral proteins .

Case Study 1: Antiviral Activity Against HIV

In a study examining dimerized phenylalanine derivatives as HIV capsid inhibitors, this compound was incorporated into synthesized compounds. The results indicated that these derivatives exhibited moderate to excellent antiviral activity against HIV-1 with EC50 values ranging from 0.57 μM to 4.24 μM. The presence of fluorine was crucial in enhancing the binding affinity and stability of these compounds within biological systems .

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can act as an enzyme inhibitor. Its fluorinated structure allows it to effectively compete with natural substrates for active sites on enzymes, thus reducing their activity. This property is particularly valuable in designing drugs aimed at modulating enzyme functions involved in metabolic disorders .

Comparative Analysis

To better understand the advantages of this compound over similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Two fluorines at 3rd and 4th | Enhanced stability and bioavailability |

| Boc-L-phenylalanine | No fluorination | Essential amino acid without modifications |

| Boc-3-fluoro-D-phenylalanine | Single fluorine at position 3 | Less steric hindrance compared to difluorinated variant |

| Boc-3,5-difluoro-D-phenylalanine | Two fluorines at 3rd and 5th | Different halogenation pattern affects reactivity |

Propriétés

IUPAC Name |

(2R)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAOPVHXASZUDE-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371196 | |

| Record name | Boc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205445-51-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,4-difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.